molecular formula C20H16N2O8 B220931 [(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate CAS No. 120796-26-1

[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate

Cat. No. B220931
CAS RN: 120796-26-1
M. Wt: 412.3 g/mol
InChI Key: SCLQHBRYNQYXBX-MTQWCTHYSA-N
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Description

[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate is a natural product found in Streptomyces murayamaensis with data available.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Studies : Investigations into the crystal structure of related compounds, like azilsartan methyl ester ethyl acetate hemisolvate, provide insights into molecular conformations and intermolecular interactions, essential for understanding the physical and chemical properties of such complex molecules (Li, Liu, Zhu, Chen, & Sun, 2015).

Synthesis and Characterization

  • Synthetic Routes : Research has been conducted on the synthesis and characterization of related compounds, elucidating pathways to create such complex molecules. For example, studies on the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides show the intricate steps involved in synthesizing similar complex structures (Talupur, Satheesh, & Chandrasekhar, 2021).

Chemical Transformations

  • Regio- and Stereoselective Transformations : Studies like the regio- and stereoselective thioamination of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives demonstrate the precise chemical transformations that can be applied to similar compounds, which is crucial for developing specific functional groups or molecular architectures (Alleman & Vogel, 1993).

Electrochemical Properties

  • Electrochemical Analysis : Electrooxidation studies, like those conducted on cyano methyl acetate carbazole derivatives, provide valuable information about the electrochemical properties of these compounds, which can be critical in materials science and electronic applications (Al-Owais, 2022).

Biological Activities

  • Biological Activity and Docking Studies : Synthesis and biological evaluation of derivatives, including their docking studies, highlight the potential biological activities of these compounds. This is significant for drug discovery and understanding the interaction of these molecules with biological targets (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

properties

CAS RN

120796-26-1

Molecular Formula

C20H16N2O8

Molecular Weight

412.3 g/mol

IUPAC Name

[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate

InChI

InChI=1S/C20H16N2O8/c1-7(23)30-19-14-12(17(27)18(28)20(19,2)29)11-13(22(14)6-21)16(26)10-8(15(11)25)4-3-5-9(10)24/h3-5,17-19,24,27-29H,1-2H3/t17-,18+,19+,20+/m0/s1

InChI Key

SCLQHBRYNQYXBX-MTQWCTHYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C2=C([C@@H]([C@H]([C@@]1(C)O)O)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

SMILES

CC(=O)OC1C2=C(C(C(C1(C)O)O)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

CC(=O)OC1C2=C(C(C(C1(C)O)O)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

synonyms

kinamycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate
Reactant of Route 2
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate
Reactant of Route 4
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate
Reactant of Route 5
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate
Reactant of Route 6
[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate

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